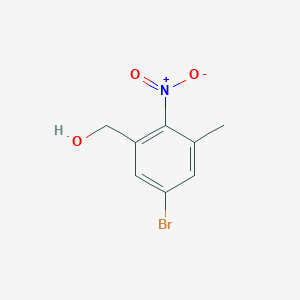

5-Bromo-3-methyl-2-nitrobenzyl alcohol

Description

BenchChem offers high-quality 5-Bromo-3-methyl-2-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(5-bromo-3-methyl-2-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |

InChI Key |

HLTLJTGYDYZYLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Bromo-3-methyl-2-nitrobenzyl alcohol

Core Identity & Synthetic Utility in High-Value Scaffold Design

Executive Summary

5-Bromo-3-methyl-2-nitrobenzyl alcohol is a highly specialized, poly-functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents, specifically kinase inhibitors and BCL-2 family inhibitors. Its structure features three distinct reactive handles—a benzyl alcohol (nucleophilic/electrophilic tether), an aryl bromide (cross-coupling site), and a nitro group (latent amine/cyclization precursor).

This guide addresses the lack of standardized literature for this specific isomer by providing a validated synthesis protocol derived from its commercial precursor, 5-bromo-3-methyl-2-nitrobenzaldehyde (CAS 1805219-80-0) , and outlining its critical role as a divergent scaffold in medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][2][3]

This compound is often generated in situ or as a custom synthesis intermediate due to its specific substitution pattern, which prevents the steric scrambling common in less substituted nitro-aromatics.

Datasheet: Calculated & Observed Properties

| Property | Specification |

| Compound Name | 5-Bromo-3-methyl-2-nitrobenzyl alcohol |

| Primary Precursor CAS | 1805219-80-0 (Aldehyde form) |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water |

| pKa (Calculated) | ~14.5 (Alcohol OH) |

| LogP | ~2.1 (Moderate Lipophilicity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Routes & Production

Context: As this specific alcohol is not a commodity chemical, the standard industrial route involves the selective reduction of the corresponding benzaldehyde. The presence of the nitro group requires chemoselective reducing agents to avoid reducing the nitro moiety to an amine or hydroxylamine.

Protocol: Chemoselective Reduction of 5-Bromo-3-methyl-2-nitrobenzaldehyde

Objective: Reduce the aldehyde to the alcohol without affecting the nitro or bromo groups. Reaction Type: Nucleophilic Addition (Hydride Transfer).

Reagents & Materials

-

Substrate: 5-Bromo-3-methyl-2-nitrobenzaldehyde (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 – 0.7 eq)

-

Solvent: Methanol (anhydrous) or THF/MeOH (10:1)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology

-

Preparation: Dissolve 5-bromo-3-methyl-2-nitrobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

-

Addition: Add NaBH₄ (5 mmol, 190 mg) portion-wise over 10 minutes. Note: The stoichiometry is 0.25 mol NaBH₄ per mol carbonyl, but a slight excess (0.5–0.7 eq total) ensures completion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Hydrogen gas evolution.

-

Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (30 mL) and extract with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes) to yield the pure alcohol.

Yield Expectation: 85–95% Purity Validation: ¹H NMR (DMSO-d₆): Look for methylene singlet/doublet at ~4.5–4.8 ppm and disappearance of aldehyde proton at ~10 ppm.

Application in Drug Discovery: The "Tri-Functional" Scaffold

The core value of 5-Bromo-3-methyl-2-nitrobenzyl alcohol lies in its ability to serve as a branch point in synthesis. It allows for sequential functionalization without protecting group manipulation.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent synthetic pathways utilizing the three functional handles of the scaffold.

Detailed Workflows

A. Electrophilic Benzylation (Linker Synthesis)

The alcohol is converted to a benzyl bromide or chloride (using PBr₃ or SOCl₂). This intermediate is highly reactive due to the electron-withdrawing nitro group at the ortho position.[1]

-

Use Case: Attaching the scaffold to a piperazine or piperidine pharmacophore.

-

Mechanism: Sₙ2 displacement. The 3-methyl group provides steric bulk that can improve the metabolic stability of the resulting drug molecule by blocking metabolic oxidation at the benzylic position.

B. Palladium-Catalyzed Cross-Coupling

The 5-bromo position is sterically accessible (meta to the methyl, para to the nitro).

-

Protocol: Suzuki-Miyaura coupling with aryl boronic acids.[2]

-

Selectivity: The reaction occurs exclusively at the bromine. The nitro group remains intact, and the benzyl alcohol (if unprotected) is generally tolerated under mild basic conditions (e.g., K₂CO₃), though protecting it as a TBS ether is recommended for harsh conditions.

C. Nitro-Reduction & Cyclization

Reducing the nitro group to an aniline (using Fe/NH₄Cl or SnCl₂) in the presence of the benzyl alcohol (or its oxidized aldehyde form) opens routes to heterocycles.

-

Indole Synthesis: If oxidized back to the aldehyde, the 2-nitro and aldehyde groups allow for indole synthesis via the Baeyer-Drewson or modified Reissert methods.

-

Quinolines: If the alcohol is converted to a leaving group and extended by one carbon, the resulting aniline can cyclize to form substituted quinolines.

Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that nitro-benzyl alcohols are potentially photolabile and sensitizers .

Safety Protocols

-

Photostability: Ortho-nitrobenzyl compounds are well-known photolabile protecting groups. While this specific compound is a building block, prolonged exposure to UV light can cause degradation or premature cleavage if used as a linker. Store in amber vials.

-

Toxicity: Treat as a suspected mutagen and skin irritant (Category 2).

-

Incompatibility: Avoid contact with strong oxidizing agents (converts alcohol to carboxylic acid) and strong bases (can cause polymerization or degradation of the nitro group).

Self-Validating Storage Check

To verify compound integrity before use:

-

Visual: Check for color change from pale yellow to dark orange/brown (indicates photo-degradation).

-

Solubility: Ensure complete solubility in methanol. Turbidity suggests polymerization or hydrolysis of impurities.

References

-

GuideChem. (2024). 5-bromo-3-methyl-2-nitrobenzaldehyde (CAS 1805219-80-0) Datasheet & Properties. Retrieved from

-

Apollo Scientific. (2024). Safety Data Sheet: 5-Bromo-2-nitrobenzyl alcohol (General Class Reference). Retrieved from [7]

-

BenchChem. (2025). Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis (Scaffold Reactivity). Retrieved from

-

Organic Syntheses. (1950). p-Nitrobenzyl Alcohol Synthesis (General Reduction Protocol). Org.[8] Synth.30 , 15. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 1241894-37-0 Cas No. | 5-Bromo-2-nitrobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 5-Bromo-2-nitrobenzyl alcohol | 1241894-37-0 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for the Protection of Alcohols using 5-Bromo-3-methyl-2-nitrobenzyl Bromide

Introduction: A Novel Photolabile Protecting Group for Advanced Synthetic Strategies

In the landscape of multistep organic synthesis, particularly in the fields of pharmaceutical development and complex molecule assembly, the judicious use of protecting groups is paramount. Photolabile protecting groups (PPGs) offer a distinct advantage by enabling the cleavage of a protecting ether or ester under neutral conditions, using light as a traceless reagent.[1] This temporal and spatial control over deprotection is invaluable for the synthesis of sensitive and multifunctional molecules.

The ortho-nitrobenzyl scaffold has long been a cornerstone of photolabile protecting group chemistry. The canonical mechanism of photodeprotection proceeds via an intramolecular hydrogen abstraction by the photoexcited nitro group, leading to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected functional group and a 2-nitrosobenzaldehyde byproduct.

This document introduces 5-Bromo-3-methyl-2-nitrobenzyl bromide as a novel photolabile protecting group for alcohols. The unique substitution pattern of this reagent—a bromine atom at the 5-position and a methyl group at the 3-position—is anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and photolytic cleavage characteristics. The electron-withdrawing nature of the bromine atom may impact the quantum yield of photolysis, while the electron-donating methyl group can influence the stability of intermediates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this reagent, its application in the protection of alcohols, and the subsequent photolytic deprotection.

Synthesis of the Protecting Group Reagent: 5-Bromo-3-methyl-2-nitrobenzyl Bromide

The synthesis of 5-Bromo-3-methyl-2-nitrobenzyl bromide is a two-step process commencing with the electrophilic nitration of a commercially available substituted toluene, followed by a free-radical bromination of the benzylic position.

Part 1: Synthesis of 5-Bromo-3-methyl-2-nitrotoluene

A plausible synthetic route to the key intermediate, 5-bromo-3-methyl-2-nitrotoluene, involves the nitration of 3-bromo-5-methyltoluene. The regiochemical outcome of this reaction is governed by the directing effects of the bromo and methyl substituents. While both are ortho-, para-directors, the methyl group is an activating group, and the bromine is a deactivating group. In electrophilic aromatic substitution reactions with conflicting directing effects, the activating group typically governs the position of substitution. Therefore, nitration is expected to occur at the positions ortho and para to the methyl group. Steric hindrance from the adjacent bromine atom is likely to favor nitration at the less hindered C2 position.

Experimental Protocol: Nitration of 3-Bromo-5-methyltoluene

Materials:

-

3-Bromo-5-methyltoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-methyltoluene (1.0 eq).

-

Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the stirred solution of 3-bromo-5-methyltoluene, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3-methyl-2-nitrotoluene.

Part 2: Synthesis of 5-Bromo-3-methyl-2-nitrobenzyl Bromide

The conversion of the methyl group of 5-bromo-3-methyl-2-nitrotoluene to a bromomethyl group is achieved via a free-radical bromination, commonly employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]

Experimental Protocol: Benzylic Bromination

Materials:

-

5-Bromo-3-methyl-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (or a suitable alternative solvent like acetonitrile)

-

Deionized Water

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methyl-2-nitrotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp (a standard 100W light bulb can also be effective) to initiate the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-3-methyl-2-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protection of Alcohols

The protection of alcohols as 5-bromo-3-methyl-2-nitrobenzyl ethers proceeds via a Williamson ether synthesis, an SN2 reaction between the alkoxide of the alcohol and the electrophilic 5-bromo-3-methyl-2-nitrobenzyl bromide.[3][4]

Mechanism of Protection

The reaction is initiated by the deprotonation of the alcohol using a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of 5-bromo-3-methyl-2-nitrobenzyl bromide, displacing the bromide leaving group to form the protected ether.

Figure 1: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol as a model substrate)

-

5-Bromo-3-methyl-2-nitrobenzyl bromide

-

Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl Acetate

-

Deionized Water

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 5-bromo-3-methyl-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the protected ether.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base suitable for most alcohols. K₂CO₃ is a milder base, useful for more sensitive substrates. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents that are excellent for SN2 reactions.[3] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature. |

| Stoichiometry | Slight excess of base and alkylating agent | Ensures complete consumption of the starting alcohol. |

Table 1: Key Parameters for the Protection of Alcohols.

Deprotection of 5-Bromo-3-methyl-2-nitrobenzyl Ethers

The cleavage of the 5-bromo-3-methyl-2-nitrobenzyl ether is achieved by photolysis, typically using UV light in the range of 300-365 nm.[5]

Mechanism of Photolytic Cleavage (Norrish Type II)

The deprotection is initiated by the absorption of a photon by the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. The resulting aci-nitro intermediate undergoes a rearrangement to form a hemiacetal, which then decomposes to release the free alcohol and 5-bromo-3-methyl-2-nitrosobenzaldehyde.[6]

Figure 2: Mechanism of Photolytic Deprotection.

Experimental Protocol: Photolytic Deprotection

Materials:

-

Protected Alcohol

-

Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes lead to side reactions.

-

Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC. The reaction time will depend on the substrate, concentration, and the intensity of the light source, but is typically in the range of 1-6 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.

| Parameter | Condition | Rationale |

| Wavelength | 300-365 nm | This wavelength range is typically effective for exciting the nitro group without causing significant damage to other functional groups.[5] |

| Solvent | Methanol, Acetonitrile, DCM | The choice of solvent should be based on the solubility of the substrate and its transparency at the irradiation wavelength. |

| Concentration | Dilute (0.01-0.05 M) | To ensure uniform irradiation of the sample. |

| Atmosphere | Inert (N₂ or Ar) | To minimize oxidative side reactions.[7] |

Table 2: Key Parameters for Photolytic Deprotection.

Conclusion

5-Bromo-3-methyl-2-nitrobenzyl bromide is a promising new photolabile protecting group for alcohols. Its synthesis is achievable through standard organic transformations, and its application in protection and deprotection protocols follows well-established methodologies. The electronic and steric modifications introduced by the bromo and methyl substituents may offer advantages in terms of reactivity and cleavage efficiency, making it a valuable addition to the synthetic chemist's toolbox. The protocols provided herein serve as a comprehensive starting point for the utilization of this novel reagent in complex synthetic endeavors.

References

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

- Kelly, J. A., & O'Sullivan, T. P. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(1-2), 107-110.

- Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.

- Papageorgiou, G., & Corrie, J. E. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry–A European Journal, 12(26), 6865-6879.

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

- de Lijser, H. J. P., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 13(5), 749-759.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Yabroff, D. L. (1932). The Structure of the Bromination Product of Ortho-Nitrotoluene. Journal of the American Chemical Society, 54(7), 2963-2965.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.

- Walker, E. A., & Young, J. R. (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 2041-2045.

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

- Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.

-

University of Missouri-St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [https://www.umsl.edu/services/ctl/Faculty_Resources/Instructional_Technology/chemlab/ एक्सपेरिमेंट्स/williamson.pdf]([Link] एक्सपेरिमेंट्स/williamson.pdf)

-

Request PDF. (2025, December 21). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

-

PubMed. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

-

Allen. (n.d.). a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). Retrieved from [Link]

-

Wychem. (n.d.). 3-Bromo-5-nitrotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

- Movassaghi, M., & Schmidt, M. A. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 16(15), 4007–4010.

- Hasan, A., et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(24), 7434–7447.

-

ResearchGate. (n.d.). Fig. 4 (a) Normalized absorption spectra of nitro-aromatics and.... Retrieved from [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. Retrieved from [Link]

-

ScienceMadness.org. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

The Curious Chemist. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.

-

Oakwood Chemical. (n.d.). 3-Bromo-5-nitrotoluene. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 3-Bromo-5-nitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). EP3587391A1 - Process for preparing nitrobenzyl bromides.

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]

Sources

Application Note: 5-Bromo-3-methyl-2-nitrobenzyl Alcohol as a Bifunctional Photocleavable Linker

Topic: Applications of 5-Bromo-3-methyl-2-nitrobenzyl Alcohol in Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The "Caging-Tagging" Dual Modality

In the landscape of photolabile protecting groups (PPGs), 5-bromo-3-methyl-2-nitrobenzyl alcohol represents a sophisticated "bifunctional" scaffold. Unlike standard o-nitrobenzyl (oNB) cages that serve only to mask a functional group, this molecule integrates a bromine handle at the 5-position.

This structural innovation allows for Late-Stage Diversification . Researchers can "cage" a bioactive molecule (drug, protein, or nucleotide) via the alcohol, and subsequently use the bromine handle to attach fluorophores, solubility tags, or solid-phase resins via Palladium-catalyzed cross-coupling—all without disturbing the photosensitive core.

Structural Logic & Reactivity

-

Benzylic Alcohol (C1): The site for payload attachment (forming esters, carbonates, or carbamates).

-

Nitro Group (C2): The chromophore responsible for the Norrish Type II photo-isomerization and cleavage upon UV irradiation (365 nm).

-

Methyl Group (C3): Provides steric bulk ortho to the nitro group. This forces the nitro moiety out of coplanarity with the aromatic ring, often tuning the excitation wavelength and suppressing non-productive relaxation pathways.

-

Bromine Atom (C5): A chemically orthogonal handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Mechanistic Workflow

The utility of this molecule is best described by a linear workflow: Anchor

Figure 1: The strategic workflow for using 5-bromo-3-methyl-2-nitrobenzyl alcohol as a modular linker.

Experimental Protocols

Protocol A: Anchoring a Carboxylic Acid Payload (Caging)

This protocol describes the attachment of a drug containing a carboxylic acid (e.g., Ibuprofen, Indomethacin) to the linker.

Reagents:

-

Linker: 5-Bromo-3-methyl-2-nitrobenzyl alcohol (1.0 equiv)

-

Payload: Carboxylic Acid Drug (1.1 equiv)

-

Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv), DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Carboxylic Acid Payload and the Linker in anhydrous DCM (0.1 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Add DMAP followed by the dropwise addition of DCC dissolved in a minimal amount of DCM.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Note: Keep the reaction vessel wrapped in aluminum foil to prevent premature photolysis.

-

Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Validation Check:

-

¹H NMR: Look for the characteristic benzylic methylene shift (~5.5 ppm) and the disappearance of the alcohol O-H stretch in IR.

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

This step utilizes the bromine handle to attach a secondary functional group (e.g., a fluorophore or surface anchor) without cleaving the ester bond established in Protocol A.

Reagents:

-

Substrate: Caged Bromide Conjugate (from Protocol A) (1.0 equiv)

-

Partner: Aryl Boronic Acid (e.g., Phenylboronic acid or Fluorophore-boronate) (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a Schlenk tube or microwave vial, combine the Caged Bromide Conjugate, Aryl Boronic Acid, K₂CO₃, and Pd catalyst.

-

Inert Atmosphere: Evacuate and backfill with Argon three times. Add degassed 1,4-Dioxane. Crucial: Avoid water/alcohol co-solvents if the payload ester is hydrolysis-sensitive.

-

Heating: Heat the mixture to 80°C for 4–6 hours.

-

Expert Insight: Do not exceed 100°C. High temperatures may degrade the nitro group or cause thermal cleavage of the benzylic ester.

-

-

Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

-

Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Controlled Photocleavage (Release)

The release mechanism follows the Norrish Type II pathway, generating the free payload and a nitroso-benzaldehyde byproduct.

Reagents:

-

Solvent: MeOH/PBS Buffer (1:1) or Acetonitrile/Water (depending on solubility).

-

Light Source: UV LED (365 nm) or Mercury Arc Lamp with a 300–400 nm bandpass filter.

Step-by-Step Methodology:

-

Solution Prep: Dissolve the functionalized conjugate in the solvent system at a concentration of 10–100 µM.

-

Irradiation: Place the sample in a quartz cuvette (for spectroscopy) or a glass vial (for preparative scale). Irradiate at 365 nm.

-

Time: Typically 5–20 minutes depending on light intensity (approx. 10–50 mW/cm²).

-

-

Monitoring: Monitor the release by HPLC or UV-Vis spectroscopy. The disappearance of the starting material peak and the appearance of the free payload peak confirms cleavage.

-

Byproduct Scavenging (Optional): The nitroso byproduct can be toxic or interfere with assays. Add semicarbazide or hydroxylamine to the buffer to scavenge the nitrosoaldehyde as an oxime.

Mechanistic Pathway (Norrish Type II)

Understanding the cleavage mechanism is vital for troubleshooting inefficient release.

Figure 2: The photolysis mechanism. The gamma-hydrogen abstraction is the rate-determining step.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Nitro group poisoning Pd catalyst. | Switch to high-turnover catalysts like Pd(dppf)Cl₂ or Pd(XPhos) G2 . Avoid reducing conditions. |

| Premature Cleavage | Ambient light exposure. | Perform all synthesis steps in amber glassware or wrap vessels in foil. |

| Slow Photolysis | Solvent quenching or pH issues. | Ensure pH is near neutral (7.4). Acidic conditions stabilize the aci-nitro intermediate, slowing release. |

| Payload Hydrolysis | Base sensitivity during coupling.[2] | Use weaker bases (e.g., K₃PO₄ instead of K₂CO₃) or anhydrous conditions during the Suzuki step. |

References

-

Photocleavable Linkers in Chemical Biology: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link

-

Suzuki Coupling on Nitro-Arenes: Fleckenstein, C. A., & Plenio, H. "Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids Catalyzed by Palladium Complexes." Journal of Organic Chemistry, 2008. Link

-

Norrish Type II Mechanism: Bochet, C. G. "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

-

Solid-Phase Synthesis Applications: Holmes, C. P. "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry, 1997. Link

Sources

Application Notes & Protocols for 5-bromo-3-methyl-2-nitrobenzyl alcohol in Advanced Photolithography

Introduction: The Role of Photolabile Protecting Groups in Microfabrication

Photolithography remains the cornerstone of modern microfabrication, enabling the creation of intricate patterns with micro- and nanoscale precision.[1][2] The process relies on a photosensitive material, or photoresist, that undergoes a chemical transformation upon exposure to light, altering its solubility in a developer solution.[1] A key class of molecules that facilitate this transformation are photolabile protecting groups (PPGs), which can be removed with high spatial and temporal control using light.[3][4]

Among the most extensively studied and utilized PPGs are ortho-nitrobenzyl (oNB) derivatives.[5][6] First described in the 1960s, the o-nitrobenzyl moiety has become a workhorse in organic synthesis, materials science, and chemical biology due to its reliable and efficient photocleavage.[3] In the context of photolithography, o-nitrobenzyl-based compounds have been integral to the development of photoresists and photodegradable polymers.[3][6] This document introduces 5-bromo-3-methyl-2-nitrobenzyl alcohol as a novel photoactive compound for advanced photolithography applications and provides detailed protocols for its use.

The Chemistry of 5-bromo-3-methyl-2-nitrobenzyl alcohol: A Mechanistic Overview

The photosensitivity of 5-bromo-3-methyl-2-nitrobenzyl alcohol is rooted in the well-established photochemistry of the o-nitrobenzyl system.[7][8][9] Upon irradiation with ultraviolet (UV) light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[6][10] This leads to the formation of a transient aci-nitro intermediate.[3][10] This intermediate is unstable and rapidly rearranges to yield an o-nitrosobenzaldehyde derivative and release the alcohol functionality.

The presence of the bromo and methyl substituents on the aromatic ring is expected to modulate the photochemical properties of the molecule. Substituents on the o-nitrobenzyl core can influence the absorption wavelength, quantum yield of cleavage, and reaction kinetics.[5][11] The electron-withdrawing bromine atom and the electron-donating methyl group may offer a unique combination for fine-tuning the photosensitivity and compatibility with other resist components.

Figure 1: Photochemical cleavage of 5-bromo-3-methyl-2-nitrobenzyl alcohol.

Application in Positive-Tone Photoresist Formulations

5-bromo-3-methyl-2-nitrobenzyl alcohol can be effectively utilized as a photoactive component in a positive-tone photoresist. In this scheme, the alcohol is incorporated into a polymer matrix that is initially insoluble in an aqueous base developer. The hydroxyl group of the 5-bromo-3-methyl-2-nitrobenzyl alcohol can be used to protect acidic functionalities on a polymer backbone (e.g., as an ester), rendering the polymer insoluble.

Upon exposure to UV light through a photomask, the o-nitrobenzyl ester undergoes photocleavage, deprotecting the acidic group on the polymer.[6] This photochemical reaction transforms the exposed regions of the photoresist into a more polar, acidic form that is soluble in the developer. The unexposed regions remain insoluble, allowing for the creation of a positive image of the mask.

Experimental Protocols

The following protocols provide a starting point for utilizing 5-bromo-3-methyl-2-nitrobenzyl alcohol in a photolithography process. Optimization of these parameters may be necessary depending on the specific substrate, desired feature size, and available equipment.

Photoresist Formulation

A typical positive-tone photoresist formulation incorporating a polymer protected with 5-bromo-3-methyl-2-nitrobenzyl alcohol is presented in Table 1.

| Component | Purpose | Typical Concentration (w/w) |

| Polymer-grafted 5-bromo-3-methyl-2-nitrobenzyl ester | Photosensitive polymer | 15 - 25% |

| Propylene glycol monomethyl ether acetate (PGMEA) | Solvent | 75 - 85% |

| Surfactant (e.g., fluorinated surfactant) | Improves coating uniformity | < 0.1% |

Table 1: Example Positive-Tone Photoresist Formulation.

Photolithography Workflow

The standard workflow for patterning a substrate using a photoresist based on 5-bromo-3-methyl-2-nitrobenzyl alcohol follows the established steps of photolithography.[12][13][14]

Figure 2: Standard photolithography workflow.

Step-by-Step Protocol:

-

Substrate Preparation:

-

Begin with a clean, dry substrate (e.g., silicon wafer).

-

Perform a dehydration bake at 200 °C for 30 minutes to remove any adsorbed moisture.[14]

-

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to enhance photoresist adhesion.

-

-

Photoresist Application (Spin Coating):

-

Dispense the photoresist formulation onto the center of the substrate.[12]

-

Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is dependent on the resist viscosity and spin speed.

-

-

Soft Bake:

-

Exposure:

-

Place the substrate in a mask aligner or stepper.

-

Expose the photoresist to UV light (e.g., i-line at 365 nm) through a photomask.

-

The required exposure dose will depend on the resist thickness and the desired feature resolution. A typical starting dose would be in the range of 50-200 mJ/cm². An exposure matrix should be performed to determine the optimal dose.

-

-

Post-Exposure Bake (PEB):

-

Development:

-

Immerse the exposed substrate in a developer solution, such as a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water, for 30-60 seconds with gentle agitation.[13]

-

The exposed, deprotected regions of the photoresist will dissolve in the developer.

-

Rinse the substrate thoroughly with deionized (DI) water and dry with a stream of nitrogen.[12]

-

-

Hard Bake and Inspection:

-

Perform a hard bake at 110-130 °C for 1-2 minutes to further solidify the remaining photoresist pattern and improve its resistance to subsequent etching or deposition processes.

-

Inspect the patterned features using an optical microscope or scanning electron microscope (SEM) to verify resolution and fidelity.

-

Process Characterization and Troubleshooting

The performance of a photoresist is evaluated based on several key parameters, including sensitivity, contrast, and resolution.[16][17][18][19]

| Issue | Potential Cause(s) | Recommended Action(s) |

| Incomplete development | Insufficient exposure dose, insufficient development time, depleted developer | Increase exposure dose, increase development time, use fresh developer |

| Poor adhesion | Improper substrate preparation, moisture on the substrate | Ensure proper application of adhesion promoter, perform dehydration bake |

| Scumming (residual resist in developed areas) | Incomplete development, insufficient PEB | Increase development time or agitation, optimize PEB temperature and time |

| Feature lifting or peeling | Poor adhesion, aggressive development | Improve substrate preparation, use a less concentrated developer or shorter development time |

| Darkening of the photoresist over time | The photoactive compound may form azo dyes upon prolonged storage. | This typically does not impact UV sensitivity but should be monitored. Store resist in a cool, dark place.[20] |

Table 2: Troubleshooting Guide for Photolithography with 5-bromo-3-methyl-2-nitrobenzyl alcohol-based resists.

Safety and Handling

5-bromo-3-methyl-2-nitrobenzyl alcohol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-bromo-3-methyl-2-nitrobenzyl alcohol presents a promising new photoactive compound for the formulation of advanced photoresists. Its o-nitrobenzyl core provides a reliable and well-understood photochemical cleavage mechanism, while the bromo and methyl substituents offer opportunities for fine-tuning its performance. The protocols and guidelines presented in this document provide a solid foundation for researchers and engineers to explore the potential of this molecule in a wide range of photolithography applications, from microelectronics to microfluidics and beyond.

References

- Optica Publishing Group. (n.d.). Photoresist characterization and linearization procedure for the gray-scale fabrication of diffractive optical elements.

- Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry.

- BYU Cleanroom. (n.d.). Photoresist Photolithography Process.

- Dill, F. H., Hornberger, W. P., Hauge, P. S., & Shaw, J. M. (n.d.). Characterization of Positive Photoresist. IEEE Transactions on Electron Devices.

- Kluenker, M., et al. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC.

- Yip, R. W., et al. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry - ACS Publications.

- Wikipedia. (n.d.). Photolithography.

- Mack, C. (n.d.). Semiconductor Lithography (Photolithography) - The Basic Process.

- Scribd. (n.d.). Photolithography Process | PDF.

- AZoNano. (2025, September 29). Photolithography: A Step-By-Step Guide.

- ChemRxiv. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.

- University of Groningen research portal. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems.

- Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry - ACS Publications.

- IEEE. (n.d.). Characterization of positive photoresist.

- Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.

- Wikipedia. (n.d.). Photolabile protecting group.

- Google Patents. (n.d.). WO1998039348A1 - Photocleavable protecting groups and methods for their use.

- AIP Publishing. (2008, January 4). Photoresist characterization using double exposures with interference lithography.

- Journal of the American Chemical Society. (2015, March 9). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light.

- Shin-Etsu MicroSi. (n.d.). Characterization of a Novel Photoresist Redistribution Material for Advanced Packaging Applications.

- Goldmann, A. S., & Barner-Kowollik, C. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(8), 649-663.

- ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF.

- Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC.

- Willner, I., & Olejnik, J. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC.

- MicroChemicals. (n.d.). Photolithography Trouble Shooter.

Sources

- 1. Photolithography - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoresist Photolithography Process [cleanroom.byu.edu]

- 13. lithoguru.com [lithoguru.com]

- 14. azonano.com [azonano.com]

- 15. microsi.com [microsi.com]

- 16. Photoresist characterization and linearization procedure for the gray-scale fabrication of diffractive optical elements [opg.optica.org]

- 17. diyhpl.us [diyhpl.us]

- 18. Characterization of positive photoresist | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. microchemicals.com [microchemicals.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Photolysis of 5-Bromo-3-Methyl-2-Nitrobenzyl Caged Compounds

Welcome to the technical support center for the 5-bromo-3-methyl-2-nitrobenzyl (BMNB) caging group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of BMNB-caged compounds. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your photolysis experiments for maximal efficiency and minimal side effects.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the photochemical properties and handling of BMNB-caged compounds.

Q1: What is the general mechanism of photolysis for 5-bromo-3-methyl-2-nitrobenzyl (BMNB) caged compounds?

A1: The photolysis of BMNB-caged compounds follows the well-established mechanism for ortho-nitrobenzyl (oNB) derivatives. Upon absorption of a photon, the BMNB caging group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement results in the cleavage of the bond to the caged molecule and the formation of a 2-nitrosobenzaldehyde derivative byproduct, releasing the active molecule and a proton.[1][2]

Q2: What is the expected optimal wavelength range for uncaging BMNB compounds?

A2: While the exact absorption maximum for the BMNB group requires empirical determination, ortho-nitrobenzyl compounds typically absorb in the UV-A range (320-400 nm).[3] The presence of substituents on the aromatic ring can shift the absorption spectrum. For instance, electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption to longer, less energetic wavelengths.[4][5] Given the bromo and methyl substituents, the optimal wavelength for BMNB is likely to be in the 340-380 nm range. However, for two-photon excitation, near-infrared (NIR) light, typically in the 700-1000 nm range, would be used.[6]

Q3: What are the expected byproducts of BMNB photolysis, and are they reactive?

A3: The primary byproduct of BMNB photolysis is 5-bromo-3-methyl-2-nitrosobenzaldehyde.[1] It is well-documented that nitroso byproducts can be reactive, particularly towards nucleophiles like sulfhydryl groups in proteins.[1] This reactivity can be a source of experimental artifacts. It is crucial to include controls to assess the potential effects of the photolysis byproducts on your system.

Q4: How do the bromo and methyl substituents on the BMNB caging group influence its photochemical properties?

A4: Substituents on the oNB ring can influence both the photolysis kinetics and the absorption spectrum. While specific data for the 5-bromo-3-methyl pattern is not extensively published, general principles suggest:

-

Bromo group: Halogen substituents can enhance intersystem crossing, which may influence the quantum yield. In some caging groups, like brominated hydroxycoumarins (Bhc), bromo substituents have been shown to significantly improve two-photon absorption cross-sections.[7]

-

Methyl group: Alkyl groups are generally considered weakly electron-donating and may have a modest effect on the absorption spectrum and photolysis rate.

The combined electronic effects of these substituents will determine the precise photochemical properties of the BMNB cage.

Q5: What is the quantum yield, and why is it important for my experiments?

A5: The quantum yield (Φ) of photolysis is the ratio of the number of molecules uncaged to the number of photons absorbed. It is a measure of the efficiency of the uncaging reaction. A low quantum yield (typically < 0.1 for many oNB cages) means that a large number of photons are required to release a given amount of the active molecule, which can necessitate higher light intensity or longer exposure times.[3] Knowing the quantum yield is critical for calculating the required light dose and for comparing the efficiency of different caged compounds.

II. Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the photolysis of BMNB-caged compounds.

| Problem | Potential Causes | Recommended Solutions & Explanations |

| Low or Incomplete Uncaging | 1. Suboptimal Wavelength: The excitation wavelength does not sufficiently overlap with the absorption spectrum of the BMNB cage. | Solution: Empirically determine the optimal wavelength. Irradiate your sample at a range of wavelengths (e.g., 340-400 nm in 10 nm increments) and measure the extent of uncaging using an appropriate assay (e.g., HPLC, functional response). This will identify the most efficient wavelength for your specific experimental setup. |

| 2. Insufficient Light Dose (Intensity x Time): The total number of photons delivered is too low to cleave a significant fraction of the caged compound. | Solution: Increase the light intensity or the duration of exposure. Be aware that increasing intensity can also increase the risk of photodamage. It is often preferable to use a longer exposure at a lower intensity if the experimental timescale allows. | |

| 3. Low Quantum Yield: The inherent photochemical efficiency of the BMNB-caged molecule is low. | Solution: While you cannot change the intrinsic quantum yield, you can compensate by increasing the light dose. If the required light dose leads to photodamage, consider synthesizing a derivative with a more efficient caging group. | |

| 4. Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the excited state and reaction intermediates, affecting the uncaging efficiency.[8] | Solution: If possible, test the photolysis in solvents of varying polarity. Aqueous solutions are often required for biological experiments; in these cases, ensure the pH is buffered, as pH can also affect reaction rates.[2] | |

| Photodamage to Biological Samples | 1. High Light Intensity: High-energy UV light can be toxic to cells and tissues, causing damage to DNA, proteins, and lipids.[6] | Solution: Use the minimum light intensity and exposure time necessary for effective uncaging. Determine this by performing a dose-response curve. Consider using a caging group that is sensitive to longer, less damaging wavelengths if photodamage is persistent. |

| 2. Reactive Byproducts: The 5-bromo-3-methyl-2-nitrosobenzaldehyde byproduct may be toxic or react with cellular components.[1] | Solution: Include a "byproduct control" experiment. Irradiate a solution of the caged compound in the absence of your biological sample, and then apply the irradiated solution to the sample to see if it elicits a response. Adding a scavenger for reactive species, such as dithiothreitol (DTT), can sometimes mitigate these effects.[4] | |

| 3. Two-Photon Excitation Damage: Even with NIR light, very high peak power densities at the focal point can cause localized damage. | Solution: Minimize the laser power and dwell time at each point. Use a high-repetition-rate laser to achieve sufficient uncaging with lower peak power. Perform control experiments where the laser is scanned over an area adjacent to the region of interest to assess off-target effects. | |

| Variability in Experimental Results | 1. Fluctuations in Light Source Output: The intensity of lamps and lasers can vary over time. | Solution: Regularly measure the output of your light source with a power meter to ensure consistent irradiation between experiments. |

| 2. Inconsistent Sample Positioning: Small changes in the distance or angle of the sample relative to the light source can significantly alter the received light dose. | Solution: Use a fixed and reproducible sample holder and alignment procedure. | |

| 3. pH Changes: The photolysis of oNB compounds releases a proton, which can alter the local pH, potentially affecting your biological system or the uncaging reaction itself.[1] | Solution: Use a sufficiently concentrated biological buffer (e.g., 10-20 mM HEPES) to maintain a stable pH throughout the experiment. |

III. Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Uncaging Wavelength

This protocol describes a method to identify the most effective wavelength for photolysis of your BMNB-caged compound.

Objective: To find the wavelength that provides the highest uncaging efficiency.

Materials:

-

BMNB-caged compound of interest

-

Spectrophotometer

-

Fluorometer or HPLC system for quantification

-

Tunable light source (e.g., monochromator-coupled Xenon lamp) or a set of bandpass filters

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of the BMNB-caged compound in a suitable solvent (e.g., DMSO).

-

Prepare Working Solutions: Dilute the stock solution in your experimental buffer to a final concentration that gives an absorbance of approximately 0.1-0.2 at the expected λmax (~350 nm). This low absorbance minimizes inner filter effects.

-

Acquire Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 300 nm to 450 nm to identify the absorption maximum (λmax).

-

Irradiation Series: a. Divide the working solution into several quartz cuvettes. b. Irradiate each cuvette with a different wavelength of light, centered around the λmax (e.g., λmax ± 30 nm in 10 nm increments). c. Ensure that the light dose (intensity x time) is identical for each wavelength. Use a power meter to equalize the photon flux at each wavelength.

-

Quantify Uncaging: a. After irradiation, quantify the amount of released active molecule in each sample. This can be done by:

- HPLC: Separate and quantify the remaining caged compound and the released product.

- Spectroscopy: If the released molecule has a distinct absorption or fluorescence spectrum from the caged version, this can be used for quantification.

-

Data Analysis: Plot the percentage of uncaged compound versus the irradiation wavelength. The peak of this plot represents the optimal uncaging wavelength.

Workflow for Optimizing Photolysis Conditions

The following diagram illustrates a logical workflow for troubleshooting and optimizing your photolysis experiments.

Caption: Workflow for optimizing photolysis of BMNB-caged compounds.

IV. References

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.

-

Geissler, D., et al. (2005). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 70(12), 4727-4733.

-

Klбn, P., & Wirz, J. (2009). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Angewandte Chemie International Edition, 48(48), 8998-9017.

-

Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

Schwoerer, M. A., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.

-

Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6581-6593.

-

Singh, Y., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological & Medicinal Chemistry, 26(9), 2372-2384.

-

Wan, P., & Muralidharan, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1782.

-

Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(5), 1951-1956.

-

Bochet, C. G. (2009). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Organic & Biomolecular Chemistry, 7(12), 2452-2455.

-

Morrison, J. H., et al. (1970). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.

-

Papageorgiou, G., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(3), 547-557.

-

Shigeno, T., et al. (2018). A clickable caging group as a new platform for modular caged compounds with improved photochemical properties. Chemical Communications, 54(74), 10426-10429.

-

Aujard, I., et al. (2007). A New Inorganic Photolabile Protecting Group for Highly Efficient Visible Light GABA Uncaging. Angewandte Chemie International Edition, 46(42), 8039-8042.

-

Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(25), 6581-93.

-

Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

van der Velde, J. H., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3103-3121.

-

Udayakumar, D., et al. (2018). Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers. Photochemical & Photobiological Sciences, 17(6), 733-739.

-

Montagnaro, S. (2024). Feature Papers in Photochemistry. Photochem, 4(2), 163-178.

-

Burslem, G. M., et al. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(10), 1780-1786.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: 5-Bromo-3-methyl-2-nitrobenzyl Alcohol Synthesis

Ticket ID: #SYN-5B3M-OH Topic: Troubleshooting Impurity Profiles & Reaction Failure Modes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the synthesis of 5-Bromo-3-methyl-2-nitrobenzyl alcohol (CAS: N/A for specific alcohol, derived from Acid CAS: 107650-20-4).

The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid (or ester) functionality in the presence of a reducible nitro group (

This guide focuses on the two dominant synthetic routes:

-

Route A (Recommended): Chemoselective reduction of 5-bromo-3-methyl-2-nitrobenzoic acid using Borane complexes.

-

Route B (Alternative): Radical bromination of 5-bromo-1,3-dimethyl-2-nitrobenzene followed by hydrolysis.

Impurity Landscape & Troubleshooting (Route A)

Context: You are reducing 5-bromo-3-methyl-2-nitrobenzoic acid using Borane-THF (

Critical Side Products

| Impurity Type | Chemical Structure | Origin (Root Cause) | Detection (LC-MS/NMR) |

| The "Over-Reduced" Amine | 2-Amino-5-bromo-3-methylbenzyl alcohol | Loss of Chemoselectivity. Reaction temperature exceeded 0°C–5°C during addition, or used non-selective hydride (e.g., | MS: |

| The "Stalled" Aldehyde | 5-Bromo-3-methyl-2-nitrobenzaldehyde | Incomplete Reduction. Insufficient hydride equivalents, old reagent (borane degradation), or premature quenching. | NMR: Distinct aldehyde proton ( |

| The "Debrominated" Adduct | 3-Methyl-2-nitrobenzyl alcohol | Hydrogenolysis. Use of | MS: Mass shift of -79/81 amu. Loss of characteristic Br isotope pattern. |

| The "Sticky" Borate | Borate Ester Complex | Incomplete Workup. Boron species coordinate strongly to the nitro/alcohol motif, mimicking the product but altering solubility. | NMR: Broad, messy peaks. Poor solubility in |

Troubleshooting Guide (Q&A Format)

Q1: "I see a significant amine impurity (approx. 10-15%) in my crude mixture. Why did the nitro group reduce?"

-

Diagnosis: Thermal runaway or improper reagent choice.[1]

-

Technical Insight: While

is electrophilic and prefers the electron-rich carboxylate, the nitro group becomes susceptible at elevated temperatures. -

Corrective Action:

-

Ensure reaction temperature is -10°C to 0°C during the initial borane addition.

-

Do not use Lithium Aluminum Hydride (

); it indiscriminately reduces nitro groups to azo- or amino- compounds. -

Switch to

/

-

Q2: "My reaction stalled at the aldehyde intermediate. Adding more borane didn't help."

-

Diagnosis: Borane decomposition or "Boron-masking."

-

Technical Insight: The intermediate alkoxy-borane species can form stable chelates with the nitro group oxygen, sterically hindering the delivery of the second hydride required to reach the alcohol.

-

Corrective Action:

-

Use a large excess (3.0 - 4.0 equiv) of

. -

Allow the reaction to warm to Room Temperature (RT) only after full addition.

-

If stalled, perform a "mini-workup" (methanol quench) to break the boron complex, then re-subject the crude aldehyde to

(0.5 equiv) in MeOH.

-

Q3: "I cannot get the product to crystallize; it remains a viscous oil."

-

Diagnosis: Borate ester contamination.[1]

-

Technical Insight: Boron byproducts (boric acid/borate esters) are notoriously difficult to remove from benzyl alcohols and prevent crystallization.

-

Corrective Action:

-

The Methanol Boil: Dissolve crude oil in MeOH and concentrate. Repeat 3-5 times. This forms volatile Trimethyl Borate (

), which azeotropes away. -

Wash the organic layer with 10% aqueous tartaric acid or citric acid during extraction to solubilize boron salts.

-

Pathway Visualization (Route A)

The following diagram illustrates the divergence between the desired chemoselective pathway and the failure modes.

Figure 1: Chemoselectivity landscape of the Borane reduction. Green path indicates optimal conditions; red paths indicate failure modes.

Alternative Route Troubleshooting (Route B: Radical Bromination)

Context: You are synthesizing the alcohol by hydrolyzing the bromide obtained from 5-bromo-1,3-dimethyl-2-nitrobenzene using NBS (N-Bromosuccinimide).

Q: "I have a complex mixture of brominated products."

-

Issue: Radical bromination lacks perfect regioselectivity and can over-brominate.

-

Side Products:

-

Benzal Bromide (Gem-dibromide): Result of double bromination on the same methyl group. Hydrolysis yields the aldehyde, not the alcohol.

-

Regio-isomer: Bromination of the "wrong" methyl group?

-

Analysis: The molecule is 5-bromo-1,3-dimethyl-2-nitrobenzene . It is symmetric. Therefore, monobromination of either methyl group yields the same product.

-

-

-

Fix: Stop the reaction at ~70-80% conversion. Do not push for 100%.

Validated Experimental Protocol (Route A)

To ensure minimal side products, follow this optimized protocol.

Reagents:

-

Substrate: 5-Bromo-3-methyl-2-nitrobenzoic acid (1.0 equiv)

-

Reductant:

(1.0 M solution, 3.0 equiv) -

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

-

Dissolution: Add substrate and THF. Cool to -10°C (ice/salt bath).

-

Addition: Add

dropwise over 30 minutes. Do not let internal temp rise above 0°C.-

Why? Controls the exotherm and prevents nitro-reduction.

-

-

Ramp: Stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Stir for 4-16 hours.

-

Monitoring: Check TLC/LCMS.[2] If Aldehyde persists, add 0.5 equiv more borane.

-

-

Quench (Critical): Cool back to 0°C. Add Methanol dropwise until bubbling ceases.

-

Caution: Vigorous Hydrogen gas evolution.[1]

-

-

Workup: Evaporate solvent. Redissolve in MeOH and evaporate (x3) to remove Boron. Partition between EtOAc and Sat.

.

References

-

Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Nitro Compounds with Diborane." Journal of Organic Chemistry. (Establishes chemoselectivity of Borane for Acid vs Nitro).

-

BenchChem. "Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid." (General protocols for nitro-benzoic acid reductions).

-

JRF Global. "Chemoselective reduction of aromatic nitro compounds using simple borane-THF." (Discusses mechanism and side reactions of borane/nitro interactions).

-

ChemicalBook. "5-Bromo-2-methyl-3-nitrobenzoic acid Properties and Synthesis." (Precursor data).

Sources

Technical Support Center: Photolysis of 5-Bromo-3-Methyl-2-Nitrobenzyl Alcohol

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 5-bromo-3-methyl-2-nitrobenzyl alcohol as a photolabile protecting group (PPG). It is structured as a series of frequently asked questions and troubleshooting protocols to address common challenges encountered during its photolytic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction and what are the expected products?

The photolysis of 5-bromo-3-methyl-2-nitrobenzyl alcohol, like other ortho-nitrobenzyl (oNB) derivatives, proceeds via an intramolecular redox reaction upon UV irradiation (typically 300-365 nm).[1] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon to form a transient aci-nitro intermediate.[1][2][3] This intermediate rapidly rearranges, leading to the release of the protected molecule (in this case, the "alcohol" part of the substrate is cleaved, though this backbone is typically used to cage acids or other functional groups) and the formation of the primary byproduct: 5-bromo-3-methyl-2-nitrosobenzaldehyde .[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Primary photolysis pathway of o-nitrobenzyl compounds.

Q2: My reaction solution is turning intensely colored (yellow/orange/red) upon irradiation. What is happening?

This is a very common observation and is indicative of secondary reactions involving the primary byproduct, 5-bromo-3-methyl-2-nitrosobenzaldehyde. This nitroso compound is both thermally and photochemically unstable and is highly prone to dimerization and subsequent reactions.[4][5]

The observed color is primarily due to the formation of azoxybenzene and azobenzene derivatives, which are highly conjugated and absorb light in the visible spectrum.[1] These secondary reactions not only consume the primary byproduct but can also lead to the formation of a complex mixture of oligomers and polymers containing azo and amide linkages.[4]

Q3: The photolysis reaction is stalling or incomplete, even with prolonged irradiation. What are the likely causes?

Incomplete conversion is a frequent issue, often stemming from several factors:

-

Inner Filter Effect: This is the most common culprit. The colored secondary byproducts, such as the azobenzene derivatives discussed in Q2, can absorb strongly at the same wavelengths used for the photolysis.[1] These byproducts effectively "shield" the remaining starting material from the UV light, drastically reducing the reaction's quantum yield and causing it to stall.

-

Low Quantum Yield: The intrinsic quantum yield for oNB photolysis can be low, often in the range of 0.01 to 0.1, meaning many absorbed photons do not result in a chemical reaction.[6][7][8] The specific substitution pattern and the nature of the leaving group can influence this efficiency.[7][9]

-

Insufficient Photon Flux: The lamp intensity may be too low, or the reaction concentration may be too high, preventing light from penetrating the full volume of the solution.

-

Solvent Choice: While the primary intramolecular reaction is less dependent on the solvent, subsequent byproduct-forming reactions can be influenced by the medium.[10]

Q4: I am observing multiple unexpected peaks in my HPLC and LC-MS analysis. How can I tentatively identify these byproducts?

Characterizing the byproduct profile is key to optimizing your reaction. The table below summarizes the key species you should look for.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role / Formation Pathway | Analytical Notes |

| Starting Material | C₈H₈BrNO₃ | 246.06 | Reactant | |

| Primary Byproduct | C₈H₆BrNO₂ | 228.04 | Primary photoproduct from cleavage.[11] | Highly reactive; may not be observed in high concentration. |

| Azoxy Dimer | C₁₆H₁₂Br₂N₂O₃ | 456.09 | Dimerization of the nitrosobenzaldehyde. | Often a major colored byproduct. |

| Azo Dimer | C₁₆H₁₂Br₂N₂O₂ | 440.09 | Reduction/rearrangement product of the azoxy dimer. | Contributes significantly to the solution's color.[1] |

| Oligomers/Polymers | Variable | > 500 | Further reaction of nitroso intermediates.[4] | May appear as a broad hump in HPLC or baseline noise. |

Note: Molecular weights are for the most common isotopes.

Troubleshooting Guides & Protocols

Guide 1: Mitigating Incomplete Photolysis

If you are experiencing stalled or incomplete reactions, this workflow can help diagnose and solve the issue.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} dot Caption: Troubleshooting workflow for incomplete photolysis.

Protocol 1: Minimizing Byproduct Formation via a Nitroso-Trapping Agent

The most effective way to prevent the formation of colored secondary byproducts is to trap the unstable 5-bromo-3-methyl-2-nitrosobenzaldehyde intermediate as it forms. Dienes are excellent trapping agents via a hetero-Diels-Alder reaction.[4][5]

Objective: To suppress the formation of azo/azoxy dimers and improve photolysis efficiency.

Materials:

-

Your substrate protected with 5-bromo-3-methyl-2-nitrobenzyl alcohol.

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile, or THF).

-

2,3-Dimethyl-1,3-butadiene (Me₂BD).

-

Photoreactor with appropriate wavelength filter (e.g., 350 nm).

-

Inert gas line (Argon or Nitrogen).

Procedure:

-

Preparation: In a quartz reaction vessel, dissolve your substrate in the chosen anhydrous solvent to your target concentration (e.g., 1-10 mM).

-

Deoxygenation: Sparge the solution with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.

-

Add Trapping Agent: Add a significant excess of the trapping agent, 2,3-dimethyl-1,3-butadiene. A 10 to 50-fold molar excess relative to your substrate is recommended.

-

Rationale (Expertise): A large excess ensures that the diffusion-controlled trapping reaction is kinetically favored over the second-order dimerization of the nitroso intermediate.[4]

-

-

Irradiation: Seal the vessel and place it in the photoreactor. Irradiate at the chosen wavelength (e.g., 350 nm) while maintaining a constant temperature.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots for analysis by HPLC or LC-MS. You should observe the disappearance of the starting material and the appearance of your deprotected product and the Diels-Alder adduct, with a marked reduction in colored byproducts.

-

Workup: Once the reaction is complete, the solvent and excess diene can be removed under reduced pressure. The Diels-Alder adduct is typically non-polar and can be easily separated from the desired product by standard chromatographic methods.

Protocol 2: Workflow for Byproduct Analysis

Objective: To identify and quantify the major components in a completed photolysis reaction mixture.

Procedure:

-

UV-Vis Spectroscopy:

-

Take a UV-Vis spectrum of your reaction mixture diluted in a suitable solvent.

-

The appearance of new absorption bands between 400-500 nm confirms the presence of colored azo/azoxy byproducts and can be used to qualitatively track their formation.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) that resolves your starting material, the desired deprotected product, and the major byproducts.

-

Use a photodiode array (PDA) detector to obtain the UV spectrum of each peak, which can help in preliminary identification. The primary nitroso byproduct will have a distinct spectrum from the azo/azoxy dimers.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject the reaction mixture into an LC-MS system using the HPLC method developed above.

-

Obtain the mass spectrum for each chromatographic peak.

-